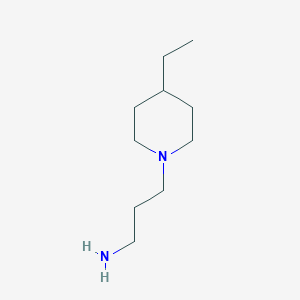

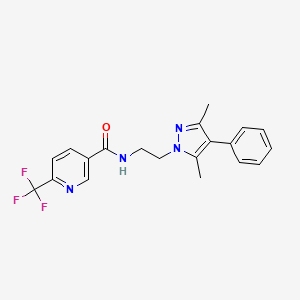

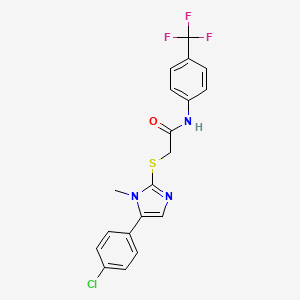

![molecular formula C12H24N2O3 B2949455 2-[(2-methylpropyl)amino]-3-[N-(2-methylpropyl)carbamoyl]propanoic acid CAS No. 108245-39-2](/img/structure/B2949455.png)

2-[(2-methylpropyl)amino]-3-[N-(2-methylpropyl)carbamoyl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(2-methylpropyl)amino]-3-[N-(2-methylpropyl)carbamoyl]propanoic acid, also known as leucine ethyl ester or L-leucine ethyl ester, is a derivative of the essential amino acid leucine. It is commonly used in scientific research as a dietary supplement and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Hydrogen Bonding and Polymorphism in Amino Alcohol Salts

A study by Podjed and Modec (2022) investigated the structural properties of amino alcohol salts with quinaldinate, including 2-amino-2-methyl-1-propanol (2a2m1pOH) derivatives. The research focused on the polymorphism and hydrogen bonding patterns within these compounds, revealing insights into their crystal structures and the role of hydrogen bonding and π-π stacking interactions in determining their polymorphic forms. This work contributes to understanding the structural chemistry of amino alcohol derivatives and their potential applications in material science (Podjed & Modec, 2022).

Carbamate Formation in Amino Alcohol Systems

Ciftja, Hartono, and Svendsen (2014) conducted an experimental study on carbamate formation in the 2-amino-2-methyl-1-propanol (AMP) system with CO2 at various temperatures, utilizing nuclear magnetic resonance (NMR) spectroscopy. Their findings contribute to the understanding of carbamate stability and the interaction between AMP and CO2, which is vital for applications in CO2 capture and sequestration technologies (Ciftja, Hartono, & Svendsen, 2014).

Modification of Ibuprofenates for Enhanced Skin Permeability

Ossowicz-Rupniewska et al. (2022) explored the structural modification of (RS)-2-[4-(2-methylpropyl)phenyl] propanoic acid (ibuprofen) with amino acid isopropyl esters to create derivatives with potentially enhanced skin permeability. This research may have implications for developing more effective topical medications by altering the properties of existing drugs (Ossowicz-Rupniewska et al., 2022).

Amine Neutralized Amino Acids as CO2 Absorbents

Another study by Ciftja, Hartono, and Svendsen (2014) examined amino acids neutralized with amines, including 2-amino-2-methyl-1-propanol, as a new class of CO2 absorbents. This work provides insights into the potential use of these compounds in creating more efficient and environmentally friendly CO2 absorption solvents (Ciftja, Hartono, & Svendsen, 2014).

Synthesis and Biological Studies of Luminescent Complexes

Kanwal et al. (2020) synthesized luminescent complexes with 3-(thiazol-2-yl carbamoyl) propanoic acid and various metals, investigating their antibacterial and antifungal potential. This research indicates the possible applications of these complexes in the development of new luminescent materials for biological studies (Kanwal et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with enzymes such as interstitial collagenase . The role of these enzymes is to degrade the extracellular matrix, which is crucial in many biological processes including embryogenesis, normal tissue remodeling, and disease processes such as inflammation and cancer.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .

properties

IUPAC Name |

2,4-bis(2-methylpropylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-8(2)6-13-10(12(16)17)5-11(15)14-7-9(3)4/h8-10,13H,5-7H2,1-4H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYQCEBPJLCXQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(CC(=O)NCC(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

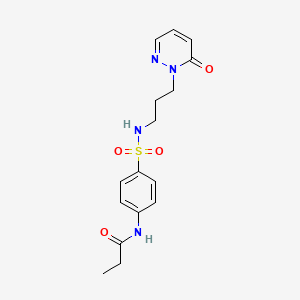

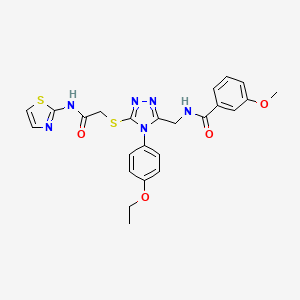

![N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2949378.png)

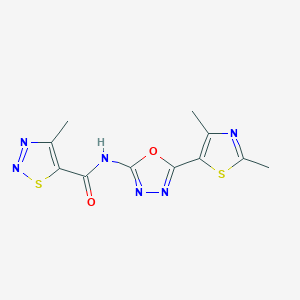

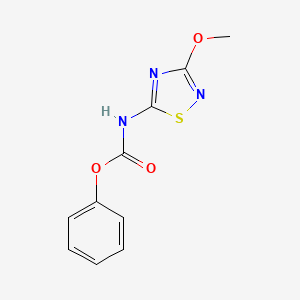

![3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)

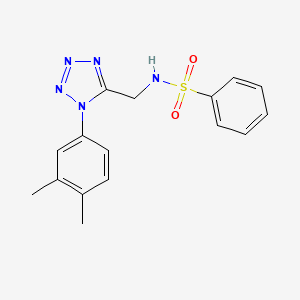

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-cyclohexylacetamide](/img/structure/B2949392.png)

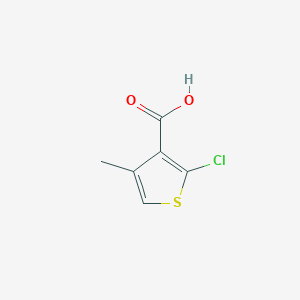

![N-(1-cyanocycloheptyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2949395.png)